3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
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Description
Scientific Research Applications
Antipsychotic Potential
3,5-Dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide and its related compounds have been studied for their potential antipsychotic properties. Research indicates that these benzamides exhibit a high affinity for dopamine D2 receptors and show promising inhibition of apomorphine-induced behavioral responses, suggesting a potential for antipsychotic applications with a lower risk of inducing extrapyramidal side effects at effective doses (Högberg et al., 1990).
Anti-tubercular Activity
A series of benzamide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Several of these compounds have shown promising activity with low cytotoxicity, indicating potential for anti-tubercular drug development (Nimbalkar et al., 2018).
Anti-cancer Properties
Research on novel benzamide derivatives has revealed their effectiveness against cancer stem cells, particularly in colon cancer. These compounds have demonstrated significant in vitro anti-proliferative effects and the ability to arrest cancer cells at specific phases, suggesting potential for cancer therapy (Bhat et al., 2016).
Dopamine D2 Receptor Ligands
The development of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides has provided high-affinity ligands for CNS dopamine D2 receptors. These compounds, especially the fluorinated derivatives, offer potential for in vivo studies related to the dopamine system, including positron emission tomography (PET) applications (Bishop et al., 1991).
Antiulcer Activities
Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer properties. Certain derivatives have shown significant activity in preventing stress-induced gastric ulceration in rats, presenting a new avenue for antiulcer medication development (Hosokami et al., 1992).
Catalyst in Organic Synthesis
Benzamide derivatives have been utilized as efficient catalysts in the synthesis of various organic compounds under environmentally benign conditions. Their application in catalysis demonstrates the versatility of benzamides in organic synthesis and potential for green chemistry initiatives (Ighilahriz-Boubchir et al., 2017).
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPAEQLBLOETIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.